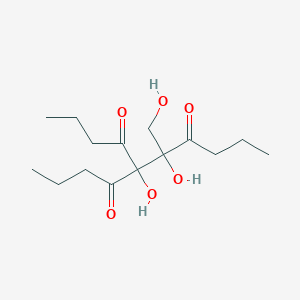

Tributyrylglycerol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H26O6 |

|---|---|

Molecular Weight |

302.36 g/mol |

IUPAC Name |

5-butanoyl-5,6-dihydroxy-6-(hydroxymethyl)decane-4,7-dione |

InChI |

InChI=1S/C15H26O6/c1-4-7-11(17)14(20,10-16)15(21,12(18)8-5-2)13(19)9-6-3/h16,20-21H,4-10H2,1-3H3 |

InChI Key |

FKOHPWXMJNLOTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(CO)(C(C(=O)CCC)(C(=O)CCC)O)O |

Synonyms |

glyceryl tributyrate tributyrin tributyrylglycerol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Studies of Tributyrylglycerol

Chemical Synthesis Approaches

The chemical synthesis of tributyrylglycerol primarily revolves around the formation of ester bonds between the glycerol (B35011) backbone and butyric acid moieties. The main strategies employed are direct esterification and transesterification, each with distinct pathways and methodologies.

Esterification Reaction Pathways

Esterification is the fundamental process for synthesizing this compound, involving the reaction of an alcohol (glycerol) with a carboxylic acid (butyric acid) or its derivative.

Direct esterification involves the reaction of glycerol with three equivalents of butyric acid to form this compound and water. google.comgoogle.com This reaction is reversible and typically requires a catalyst and heat to proceed at a reasonable rate and to drive the equilibrium towards the product by removing the water formed. wikipedia.org

Research has explored various conditions to optimize this pathway. For instance, one method involves reacting glycerol and butyric acid at elevated temperatures, often in the range of 100-110 °C, in the presence of a catalyst. google.com To enhance the yield, techniques like azeotropic distillation can be used to remove water from the reaction mixture, thereby shifting the equilibrium towards the formation of the triester. google.com The process can also be influenced by the addition of butyric anhydride, which reacts with the water generated, thus driving the reaction to completion. google.com

Transesterification is an alternative route that involves the exchange of the organic group of an ester with the organic group of an alcohol. wikipedia.org For this compound synthesis, this can be achieved by reacting glycerol with a simple ester of butyric acid, such as ethyl butyrate (B1204436) or methyl butyrate. This process is also reversible and requires a catalyst. google.comnih.gov

The reaction proceeds in a stepwise manner, where triglycerides are converted sequentially into diglycerides, monoglycerides, and finally glycerol, with the concurrent formation of the desired ester. nih.gov To favor product formation, an excess of the butyrate ester is often used. nih.govmdpi.com

A potential pathway involves the reaction of glycerol with ethyl butyrate: C₃H₅(OH)₃ (Glycerol) + 3 CH₃CH₂CH₂COOCH₂CH₃ (Ethyl Butyrate) ⇌ C₁₅H₂₆O₆ (this compound) + 3 CH₃CH₂OH (Ethanol)

This method can sometimes offer advantages in terms of reaction conditions and purification of the final product. For example, producing ethyl butyrate in situ from ethanol (B145695) and butyric acid and then reacting it with glycerin has been explored to reduce costs. google.com

Direct Esterification Strategies

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity for this compound over mono- and diglyceride byproducts is a primary goal in its synthesis. This is accomplished by carefully optimizing reaction parameters such as the catalytic system, solvent, temperature, and reactant molar ratios. beilstein-journals.orgprismbiolab.com

Catalytic Systems in this compound Synthesis

Catalysts are crucial for accelerating the rate of both esterification and transesterification reactions, which are otherwise slow. evonik.com A variety of catalytic systems, including homogeneous, heterogeneous, and enzymatic catalysts, have been investigated.

Acid Catalysts : Strong acids are commonly used to catalyze esterification by protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. wikipedia.org

Homogeneous Acid Catalysts : Phosphoric acid has been used as a catalyst in the direct esterification of glycerol with butyric acid. google.com Methane sulfonic acid has also been shown to be effective in simultaneously catalyzing esterification and transesterification. mdpi.com

Heterogeneous Acid Catalysts : Solid acid catalysts offer the advantage of easier separation from the reaction mixture and potential for reuse. A mixed catalyst system comprising a sulfonic acid mesopore molecular sieve and ZSM-5 acid zeolite has been patented for the synthesis of glyceryl tributyrate, demonstrating the move towards more advanced, reusable catalytic systems. google.com

Base Catalysts : Base catalysis, often used in transesterification, proceeds by deprotonating the alcohol, thereby increasing its nucleophilicity. wikipedia.org Catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are common in industrial transesterification processes, such as biodiesel production. psu.edu

Enzymatic Catalysts (Biocatalysis) : Lipases (E.C. 3.1.1.3) are enzymes that can catalyze the esterification and transesterification of glycerides with high selectivity, often under milder reaction conditions. wikipedia.orgresearchgate.net The use of immobilized lipases, such as those from Candida antarctica or Rhizomucor miehei, is a well-established method for synthesizing structured triglycerides. mdpi.comdss.go.th These enzymatic processes can offer high regiospecificity, which is particularly important when specific isomeric forms of glycerides are desired. dss.go.th

Table 1: Comparison of Catalytic Systems in Esterification/Transesterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | Phosphoric Acid, Methane Sulfonic Acid google.commdpi.com | High catalytic activity | Difficult to separate from product, corrosive, potential for side reactions |

| Heterogeneous Acid | Sulfonic Acid Molecular Sieves, Zeolites google.com | Easy separation and recovery, reusable, reduced waste | Potentially lower activity than homogeneous counterparts, mass transfer limitations |

| Homogeneous Base | NaOH, KOH psu.edu | Very high reaction rates | Sensitive to water and free fatty acids (saponification), difficult to remove |

| Enzymatic (Lipases) | Immobilized Candida antarctica lipase (B570770), Rhizomucor miehei lipase mdpi.comdss.go.th | High selectivity (regio- and chemo-), mild reaction conditions, environmentally friendly | Higher cost, potential for deactivation, slower reaction rates than chemical catalysts |

Solvent Effects and Reaction Kinetics

The choice of solvent and an understanding of the reaction kinetics are fundamental to optimizing the synthesis of this compound.

Solvent Effects : The reaction medium can significantly influence reaction rates and equilibrium positions. In the lipase-catalyzed esterification of glycerol, polar solvents were found to enhance the production rate of monoesters compared to solvent-free systems. nih.gov However, for the synthesis of triesters like this compound, a non-polar solvent like n-hexane is often preferred to minimize acyl migration and facilitate the removal of water, especially in enzymatic reactions. dss.go.th Some modern approaches focus on solvent-free systems to develop greener and more cost-effective processes. researchgate.netrsc.org The polarity of the solvent can affect the conformation and activity of enzymatic catalysts. mdpi.com

Reaction Kinetics : The rate of a chemical reaction is a measure of how quickly reactants are converted into products. libretexts.org For the synthesis of this compound, the reaction rate is influenced by factors such as temperature, catalyst concentration, and the concentration of reactants. viu.ca

Temperature : Increasing the reaction temperature generally increases the reaction rate. psu.edu For direct esterification, temperatures are often kept between 100-150 °C. google.comgoogle.commdpi.com

Kinetic Modeling : The synthesis of this compound from glycerol and butyric acid is a series of three consecutive reversible reactions, forming monobutyrin, dibutyrin, and finally tributyrin (B1683025). Understanding the kinetics of each step is essential for maximizing the yield of the desired triglyceride while minimizing intermediates. Kinetic models can be developed to predict the concentration of each species over time under various conditions, aiding in the optimization of the process. mdpi.com

Table 2: Influence of Reaction Parameters on this compound Synthesis

| Parameter | Effect on Reaction | Typical Conditions/Observations |

|---|---|---|

| Temperature | Increases reaction rate but can also promote side reactions or catalyst deactivation. psu.edumdpi.com | Chemical: 100-150 °C. google.comgoogle.com Enzymatic: Milder conditions, e.g., 40-70 °C. psu.edu |

| Reactant Molar Ratio | Affects equilibrium position and reaction rate. An excess of butyric acid or its ester drives the reaction toward tributyrin formation. nih.govmdpi.com | Butyric acid/ester to glycerol ratios greater than the stoichiometric 3:1 are often used. |

| Solvent | Influences reactant solubility, enzyme activity, and equilibrium. mdpi.comnih.gov | Non-polar solvents (e.g., hexane) can be used to remove water and reduce acyl migration. dss.go.th Solvent-free systems are increasingly explored. rsc.org |

| Catalyst Concentration | Increases reaction rate up to a certain point, after which mass transfer limitations may occur. mdpi.com | Typically ranges from 1-10% by weight of reactants, depending on the catalyst system. google.commdpi.com |

Regioselective Synthesis of Glycerol Butyrates

Regioselective synthesis refers to chemical reactions that selectively form or break a bond at a particular position on a molecule with multiple reactive sites. In the context of glycerol butyrates, this allows for the targeted production of specific isomers, such as 1-monobutyrylglycerol, 2-monobutyrylglycerol, 1,3-dibutyrylglycerol, or 1,2-dibutyrylglycerol, rather than a random mixture.

Enzymatic methods are particularly powerful for achieving high regioselectivity. Lipases, for instance, can exhibit specificity for the primary (sn-1 and sn-3) or secondary (sn-2) positions of the glycerol backbone. allaboutfeed.net A notable example is the synthesis of 1,3-dibutyrylglycerol through the selective esterification of glycerol using vinyl butyrate, catalyzed by Lipase B from Candida antarctica. walisongo.ac.id In this process, the butyryl groups are specifically placed at the sn-1 and sn-3 positions, leaving the sn-2 position available for subsequent reactions. walisongo.ac.id This high degree of control is crucial for creating structured lipids with defined properties. walisongo.ac.id The identity and purity of the resulting products are typically confirmed using analytical techniques like 1H NMR spectroscopy. walisongo.ac.id

Enzymatic Synthesis Strategies

Enzymatic synthesis has emerged as a highly effective and sustainable alternative to conventional chemical methods for producing this compound. smolecule.com This approach primarily utilizes lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) as biocatalysts. nih.gov These enzymes operate under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts. google.com Furthermore, their high specificity (chemo-, regio-, and enantioselectivity) allows for the synthesis of high-purity products. walisongo.ac.id

The core reaction is the esterification of glycerol with butyric acid (or a derivative like an ester or anhydride). smolecule.com This process can be conducted in various media, including solvent-free systems, organic solvents, or innovative environments like Pickering emulsions. nih.govmdpi.com In a Pickering emulsion system, for example, lipase particles can act as both the catalyst and a solid emulsifier to stabilize the interface between the aqueous and oil phases, significantly boosting catalytic efficiency. mdpi.com Research has also explored different reactor configurations, such as fluidized bed reactors, to enhance mass transfer and improve reaction rates for the enzymatic synthesis of structured lipids. mdpi.com

Lipase-Catalyzed Esterification for this compound Production

Lipase-catalyzed esterification is the most common enzymatic route for this compound production. smolecule.com The reaction involves the direct esterification of glycerol with three molecules of butyric acid. Lipases from various microbial sources are used, with their effectiveness often depending on their specificity and stability under the chosen reaction conditions. icm.edu.pl

Studies have shown that the synthesis rate can be influenced by the fatty acid chain length, with long-chain triacylglycerols often being synthesized at a higher rate than short-chain ones like this compound. nih.gov To improve reaction efficiency, researchers have investigated the use of reaction promoters. For instance, the addition of ethyl acetate (B1210297) or ethyl formate (B1220265) to a lipase-catalyzed esterification of n-butyric acid and glycerol was found to enhance the catalytic efficiency of the lipase and increase the conversion rate of butyric acid. google.com The choice of solvent can also play a critical role; a study on the esterification of a related compound, glycidol, with butyric acid found that chloroform (B151607) was one of the most effective solvents for achieving high enantiomeric purity of the product. nih.gov

The reaction follows a reversible equilibrium, and the removal of water, a byproduct of esterification, is crucial to drive the reaction towards product formation and achieve high yields. This is often accomplished by performing the reaction in non-aqueous media or under vacuum. researchgate.net

Biocatalyst Engineering for Enhanced Synthesis Efficiency

To make enzymatic synthesis industrially competitive, significant effort has been directed towards biocatalyst engineering. au.dkfrontiersin.org This multidisciplinary field combines protein engineering, enzyme modification, and process optimization to develop robust and highly efficient biocatalysts. nih.govau.dk The goal is to create "tailor-made" enzymes with specific characteristics suited for industrial applications, such as improved stability in organic solvents, higher catalytic activity, and lower production costs. nih.gov Strategies include discovering novel lipases from diverse environments, modifying existing enzymes through rational design or directed evolution, and optimizing the enzyme's micro-environment through immobilization. nih.govfrontiersin.org

The first step in developing an efficient enzymatic process is the screening and selection of a suitable biocatalyst. Lipase-producing microorganisms are widespread and can be isolated from various environments, including oil-contaminated soils and industrial waste. icm.edu.plijcmas.com

A common screening method involves using an agar (B569324) plate containing this compound (tributyrin) as the sole carbon source. ijcmas.com Microorganisms that secrete lipase will hydrolyze the tributyrin, forming a visible clear zone or halo around the colony. icm.edu.plijcmas.com This technique allows for the rapid identification of potent lipase producers. ijcmas.com Other substrates, such as Tween surfactants, are also used for screening. icm.edu.pl Fungal lipases are often preferred for commercial applications as they are typically extracellular, which simplifies their extraction and purification, and they often exhibit greater thermostability compared to bacterial lipases. ijcmas.com

Table 1: Selected Microbial Sources of Lipases for Ester Synthesis

| Microbial Source | Enzyme/Lipase | Key Findings & Applications |

|---|---|---|

| Candida antarctica | Lipase B (CALB) | Widely used commercial enzyme (e.g., Novozym 435); non-regiospecific, effective for synthesizing various triacylglycerols. nih.govnih.gov Known for high activity in organic media. researchgate.net |

| Rhizomucor miehei | Lipase (RML) | 1,3-regiospecific lipase (e.g., Lipozyme RM IM); used for producing structured lipids by selectively esterifying the sn-1 and sn-3 positions. nih.govmdpi.com |

| Thermomyces lanuginosus | Lipase (TLL) | A 1,3-specific lipase studied for its potential in triacylglycerol transformation. researchgate.net Its activity can be enhanced with ionic additives. mdpi.com |

| Pseudomonas sp. | Lipase | Lipases from Pseudomonas are known biocatalysts; often screened for using tributyrin agar. icm.edu.pl |

| Candida rugosa | Lipase (CRL) | Lipase has been immobilized on various supports, including modified silica (B1680970), for use as a biocatalyst. scielo.org.mx |

Enzyme immobilization is a cornerstone of biocatalyst engineering, designed to improve enzyme stability, facilitate catalyst recovery and reuse, and enable continuous process operations. au.dkmdpi.com Immobilization can prevent enzyme aggregation and sometimes even enhance activity and specificity compared to the free enzyme. mdpi.com

There are numerous methods for immobilizing lipases, with the choice of technique and support material being critical to the final biocatalyst's performance. icm.edu.pl Adsorption is one of the simplest and most widely used methods, particularly interfacial activation on hydrophobic supports. mdpi.comnih.gov This technique mimics the natural activation of lipases at a lipid-water interface, often resulting in a hyperactivated and more stable form of the enzyme. mdpi.com Other common methods include covalent bonding to a support, entrapment within a polymer gel, and microencapsulation. icm.edu.pl

Silica-based materials are popular supports due to their high chemical and physical resistance, large surface area, and ease of functionalization. ort.edu.uy They are particularly well-suited for synthesis reactions in non-aqueous media. ort.edu.uy Researchers have used various silica architectures, from nanoparticles to macroporous materials like SBA-15, to create highly effective and reusable biocatalysts. scielo.org.mxort.edu.uy

Table 2: Overview of Immobilization Techniques for Lipases

| Immobilization Method | Support Material(s) | Advantages & Key Features |

|---|---|---|

| Interfacial Adsorption | Hydrophobic resins (e.g., acrylic resin, polypropylene), Mesoporous silica | Simple and rapid method. mdpi.com Can lead to hyperactivation of the lipase. mdpi.com Allows for support reuse as the process is reversible. mdpi.com Novozym 435 is a prime commercial example. nih.gov |

| Covalent Bonding | Silica supports (functionalized with epoxy, amino groups), Calixarenes | Forms a stable, strong linkage between the enzyme and support, minimizing enzyme leakage. icm.edu.pl Can improve thermal resistance. icm.edu.pl |

| Entrapment | Polymer gels (e.g., calcium alginate), Sol-gel (silica, zirconium oxide) | Physically confines the enzyme within a porous matrix. icm.edu.pl The sol-gel technique allows for enzyme trapping at low temperatures. icm.edu.pl |

| Ion Exchange | Anionic ion-exchange resins (e.g., Q-Sepharose®) | Immobilization is based on ionic interactions. Can be coupled with enzyme purification. mdpi.com Activity can be enhanced by using ionic additives. mdpi.com |

Enzymatic Transformations and Metabolic Pathway Elucidation of Tributyrylglycerol

Enzymatic Hydrolysis Mechanisms

The enzymatic hydrolysis of tributyrylglycerol, a short-chain triglyceride, is a key process in various biological and industrial applications. This process is primarily catalyzed by lipases, which are enzymes that break down fats. nih.govannualreviews.org The mechanism of this hydrolysis is complex, involving several distinct steps that are influenced by the properties of both the enzyme and the substrate.

Lipase-Mediated Hydrolysis of this compound

Lipases (triacylglycerol acylhydrolases) catalyze the hydrolysis of triglycerides like this compound into diglycerides, monoglycerides, and free fatty acids. ugr.es This reaction typically occurs at the interface between an oil phase and an aqueous phase. researchgate.net

A characteristic feature of most lipases is the phenomenon of interfacial activation. annualreviews.orgresearchgate.net In an aqueous environment without a lipid interface, many lipases exist in a closed, inactive conformation where a "lid" or "flap" covers the active site. annualreviews.orgmdpi.comnih.gov The presence of a lipid-water interface, such as that formed by this compound emulsions, triggers a conformational change in the lipase (B570770). mdpi.comnih.gov This change involves the opening of the lid, which exposes the hydrophobic active site to the substrate. annualreviews.org This process allows the enzyme to adsorb onto the lipid droplet surface, a critical step for catalysis to occur. researchgate.netnih.gov

The catalytic activity of lipases is intrinsically linked to the dynamic nature of their active sites. The active site of many lipases contains a catalytic triad (B1167595), typically composed of serine, aspartic acid (or glutamic acid), and histidine residues. libretexts.org The hydrolysis mechanism involves a two-step nucleophilic acyl substitution. libretexts.org

Upon interfacial activation, the lid moves away, making the catalytic residues accessible to the this compound substrate. annualreviews.orgresearchgate.net Molecular dynamics simulations have revealed the high plasticity of the lid fragment. researchgate.netnih.gov Studies on M37 lipase have shown that interactions with triglyceride surfaces promote large-scale motions of the lid region, creating an entry pathway to the catalytic site. nih.gov This conformational flexibility is crucial for the enzyme to accommodate the substrate and release the products. plos.org Some research suggests that increased rigidity in the active site of certain lipase mutants can, counterintuitively, be associated with increased enzyme activity, implying that an optimal level of flexibility is required for efficient catalysis. plos.org

Simulations of Thermomyces lanuginosa lipase have also identified a polar channel that connects the active site to the surrounding solvent. researchgate.netnih.gov This channel may play a role in regulating the water content of the active site, which is essential for the hydrolysis reaction. researchgate.netnih.gov

Lipases can exhibit regioselectivity, meaning they preferentially cleave ester bonds at specific positions on the glycerol (B35011) backbone of this compound. Many lipases are sn-1,3 specific, meaning they primarily hydrolyze the ester bonds at the outer sn-1 and sn-3 positions, initially producing 1,2(2,3)-diacylglycerols.

For instance, lamb pregastric lipase (LPGL) demonstrates sn-3 specificity in the hydrolysis of this compound, leading to the formation of 1,2-dibutyryl-sn-glycerol. dss.go.th The initial products of LPGL-catalyzed hydrolysis are 1,2(2,3)-dibutyrylglycerol and 2-monobutyrylglycerol. researchgate.netresearchgate.net Subsequently, non-catalyzed acyl migration can occur, leading to the formation of the more stable 1,3-dibutyrylglycerol and 1(3)-monobutyrylglycerol. researchgate.netresearchgate.net Studies with Thermomyces lanuginosus lipase (TLL) also suggest that the hydrolysis of this compound proceeds in two stages, starting with the hydrolysis of an outer ester group (sn-1 or 3). researchgate.netugr.es Pancreatic lipases also hydrolyze triacylglycerol sequentially, first to 1,2-diacylglycerol and then to 2-monoacylglycerol. nih.gov

Active Site Dynamics and Conformational Changes of Lipases

Kinetics of Enzymatic Hydrolysis

The study of the kinetics of this compound hydrolysis provides quantitative insights into the efficiency and mechanism of the lipase action.

Initial rate studies, where the reaction rate is measured at the very beginning of the reaction before substrate concentration changes significantly, are crucial for determining the kinetic parameters of an enzyme. For the enzymatic hydrolysis of this compound, the initial rate is often measured by monitoring the release of butyric acid. researchgate.net

The hydrolysis of this compound by lipases typically follows Michaelis-Menten kinetics, which describes a saturation behavior. nih.govslideshare.net At low substrate concentrations, the reaction rate is proportional to the substrate concentration (first-order kinetics). researchgate.net As the substrate concentration increases, the enzyme's active sites become saturated with the substrate, and the reaction rate approaches a maximum velocity (Vmax), becoming independent of the substrate concentration (zero-order kinetics). slideshare.netnih.gov

Kinetic models have been developed to describe the hydrolysis of this compound in emulsions. ugr.esresearchgate.netugr.es These models consider the reaction occurring at the oil-water interface, where the enzyme penetrates the droplet surface and binds to the surface ester bonds. ugr.es Such models have been successful in predicting initial reaction rates with high accuracy. researchgate.netugr.es For example, a kinetic model for the hydrolysis of emulsified tributyrin (B1683025) by Thermomyces lanuginosus lipase successfully predicted initial reaction rates with less than 5% deviation. researchgate.netugr.es

Studies on pregastric lipases have shown that the Michaelis-Menten constant (Km), which is an indicator of the substrate concentration at which the reaction rate is half of Vmax, increases with the carbon chain length of the fatty acid moiety on the triglycerides. nih.govresearchgate.net This indicates a preference of these enzymes for short-chain triglycerides like this compound. nih.govresearchgate.net

Table 1: Relative Hydrolysis Rates of Butyryl Esters by Lamb Pregastric Lipase (LPGL)

| Substrate | Relative Rate of Hydrolysis (%) |

| This compound | 100 |

| Dibutyryl-1,2-propanediol | 35.4 |

| Dibutyryl-1,3-propanediol | 12.5 |

| Butyryl-1-propanol | 4.1 |

| Butyryl-2-propanol | 1.1 |

| Data sourced from a study on the catalyzed hydrolysis by partially purified lamb pregastric lipase at pH 6.5 and 35°C. researchgate.net |

Table 2: Products of Lamb Pregastric Lipase (LPGL) Catalyzed Hydrolysis of this compound

| Product | Formation Mechanism |

| 1,2(2,3)-Dibutyrylglycerol | LPGL-catalyzed hydrolysis |

| 2-Monobutyrylglycerol | LPGL-catalyzed hydrolysis |

| 1,3-Dibutyrylglycerol | Uncatalyzed acyl transfer |

| 1(3)-Monobutyrylglycerol | Uncatalyzed acyl transfer |

| This table summarizes the products identified through 13C nuclear magnetic resonance spectroscopy. researchgate.netresearchgate.net |

Kinetic Modeling Approaches (e.g., Michaelis-Menten, Ping Pong Bi Bi)

The enzymatic hydrolysis of this compound by lipases is a complex process that occurs at the oil-water interface. researchgate.netui.ac.id To understand and predict the rate of this reaction, various kinetic models have been employed, with the Michaelis-Menten and Ping Pong Bi Bi models being prominent.

The Michaelis-Menten kinetic model is often used to describe the initial rate of this compound hydrolysis, particularly in stable micro-emulsion systems where the interfacial area remains constant. researchgate.nettaylors.edu.my This model relates the initial reaction rate (υ) to the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax. taylors.edu.mywou.edu The model assumes the formation of an enzyme-substrate complex as a key step. ugr.es However, in mechanically stirred biphasic systems, the interfacial area can change with operating conditions, making the standard Michaelis-Menten model less accurate. researchgate.nettaylors.edu.my

The Ping Pong Bi Bi mechanism offers a more detailed description, especially when considering the stepwise hydrolysis of triglycerides and potential product inhibition. researchgate.netui.ac.id This model involves a sequence of steps where the enzyme binds to the first substrate (a fatty acid residue of the triglyceride), releases the first product (an alcohol residue), and then binds to the second substrate (water) to release the second product (a free fatty acid), regenerating the enzyme. ui.ac.id Some kinetic models based on the Ping Pong Bi Bi mechanism also incorporate competitive inhibition by the released fatty acids. ugr.es This mechanism is considered more rigorous for describing the complex enzymatic hydrolysis of triglycerides under a wide range of conditions. ui.ac.id Kinetic models have been developed based on the Ping-Pong Bi-Bi mechanism to describe the stepwise hydrolysis from triacylglycerol to glycerol, even accounting for non-enzymatic acyl migration of intermediate products. rsc.org

Table 1: Comparison of Kinetic Models for this compound Hydrolysis

| Feature | Michaelis-Menten Model | Ping Pong Bi Bi Model |

|---|---|---|

| Basic Principle | Relates initial reaction rate to substrate concentration through the formation of an enzyme-substrate complex. wou.eduugr.es | Describes a two-substrate, two-product reaction mechanism where a product is released between the binding of the two substrates. ui.ac.id |

| Applicability | Best suited for initial reaction rates in stable emulsion systems with constant interfacial area. researchgate.nettaylors.edu.my | More comprehensive, accounting for stepwise hydrolysis and product inhibition. researchgate.netui.ac.id |

| Complexity | Simpler, with two main parameters (Vmax and Km). taylors.edu.my | More complex, involving multiple kinetic and adsorption constants. ugr.es |

| Considerations | May not be accurate in systems with changing interfacial area. researchgate.nettaylors.edu.my | Can model the entire reaction progress, including the effects of intermediate and final products. ugr.esrsc.org |

Influence of Enzyme Concentration and Substrate Accessibility

The rate of this compound hydrolysis is significantly influenced by both the concentration of the enzyme and the accessibility of the substrate.

Enzyme Concentration: There is a direct linear relationship between the enzyme concentration and the initial rate of the hydrolysis reaction. wou.edu Increasing the amount of lipase available to catalyze the reaction leads to a proportional increase in the rate of butyric acid production, assuming the substrate is not a limiting factor. ugr.es This holds true for both enzymes in biological systems and those used in industrial applications. wou.edu

Substrate Accessibility: Since lipase-catalyzed reactions occur at the interface between the aqueous and oil phases, substrate accessibility is a critical factor. researchgate.nettaylors.edu.my The rate of hydrolysis is dependent on the specific interfacial area where the enzymes can adsorb and act. researchgate.net Several factors can affect substrate accessibility:

Interfacial Area: In emulsion systems, a larger interfacial area, created by smaller droplet sizes, generally leads to a higher reaction rate. taylors.edu.myugr.es However, the rate can slow down over time despite a high surface area, which may be due to changes in the substrate itself or enzyme deactivation. nih.gov

Physical Barriers: The presence of other molecules can act as a physical barrier, limiting the enzyme's access to the this compound. nih.gov

Substrate Properties: The inherent properties of the substrate, such as its physical state and the presence of inhibitors, can impact the rate of hydrolysis. nih.gov Changes in the accessibility of the substrate are considered a primary reason for the slowdown of hydrolysis over time. biorxiv.orgbiorxiv.org

Identification of Hydrolysis Products and Intermediates (e.g., Dibutyrylglycerol, Monobutyrylglycerol, Butyric Acid, Glycerol)

The enzymatic hydrolysis of this compound is a stepwise process that results in a series of intermediate and final products. wikipedia.org The breakdown is catalyzed by lipases, which sequentially cleave the ester bonds. ui.ac.id

The primary products of this compound hydrolysis are:

Dibutyrylglycerol (Butyrin): The initial hydrolysis of this compound by lipase removes one butyric acid molecule, resulting in the formation of dibutyrylglycerol. Specifically, 1,2(2,3)-dibutyrylglycerol is identified as a direct product of the enzyme-catalyzed reaction. researchgate.netdss.go.th

Monobutyrylglycerol: Further hydrolysis of dibutyrylglycerol leads to the formation of monobutyrylglycerol. wikipedia.org Studies have identified 2-monobutyrylglycerol as a product of the enzymatic reaction. researchgate.net

Butyric Acid: At each step of the hydrolysis, a molecule of butyric acid is released. taylors.edu.my

Glycerol: The final step in the complete hydrolysis of this compound is the release of the glycerol backbone. wikipedia.org

It is important to note that non-enzymatic acyl transfer reactions can also occur, leading to the formation of isomers such as 1,3-dibutyrylglycerol and 1(3)-monobutyrylglycerol. researchgate.netpublish.csiro.au The entire process can be summarized as:

This compound → Dibutyrylglycerol + Butyric Acid → Monobutyrylglycerol + Butyric Acid → Glycerol + Butyric Acid ugr.es

Metabolic Pathways Involving this compound and its Derivatives

Once hydrolyzed, the breakdown products of this compound—glycerol and butyric acid—are absorbed and integrated into the body's metabolic pathways. libretexts.org This section focuses on the biosynthesis of triacylglycerols, where these components can be re-utilized.

Triacylglycerol Biosynthesis Pathways

Triacylglycerol biosynthesis is a fundamental metabolic process for energy storage. libretexts.orgaocs.org There are several pathways for this synthesis, primarily the glycerol-3-phosphate pathway and the monoacylglycerol pathway. themedicalbiochemistrypage.orgbiocrates.com

The glycerol-3-phosphate (G3P) pathway, also known as the Kennedy pathway, is the predominant route for triacylglycerol synthesis in most tissues, including the liver and adipose tissue. themedicalbiochemistrypage.orgnih.gov

The key steps involving the integration of this compound derivatives are:

Glycerol to Glycerol-3-Phosphate: The glycerol released from the hydrolysis of this compound can be phosphorylated to form glycerol-3-phosphate. wikipedia.orgtaylorandfrancis.com This reaction is catalyzed by the enzyme glycerol kinase, which is primarily active in the liver. nih.gov Glycerol-3-phosphate can also be synthesized from dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis. wikipedia.orgwikipedia.org

Sequential Acylation: Glycerol-3-phosphate then undergoes two sequential acylation reactions, where fatty acyl-CoA molecules (which can be formed from butyric acid) are added to the glycerol backbone. This forms phosphatidic acid. nih.govnih.gov

Dephosphorylation: The phosphate group is removed from phosphatidic acid by phosphatidic acid phosphohydrolase (PAP), yielding diacylglycerol. aocs.orgnih.gov

Final Acylation: A third fatty acyl-CoA is added to the diacylglycerol by the enzyme diacylglycerol acyltransferase (DGAT), forming a triacylglycerol molecule. libretexts.orgnih.gov

This pathway is a central hub linking carbohydrate and lipid metabolism. wikipedia.org

The monoacylglycerol pathway is the primary route for triacylglycerol synthesis in the enterocytes of the small intestine, particularly after a meal containing fats. themedicalbiochemistrypage.orgnih.govlibretexts.org This pathway is crucial for the absorption of dietary fats.

The process involves:

Uptake of Monobutyrylglycerol: The monobutyrylglycerol resulting from the digestion of this compound is taken up by the intestinal cells. libretexts.org

Acylation of Monoacylglycerol: The enzyme monoacylglycerol acyltransferase (MGAT) catalyzes the addition of a fatty acyl-CoA to the monobutyrylglycerol, forming a diacylglycerol. libretexts.orgcreative-proteomics.com

Final Acylation to Triacylglycerol: Similar to the G3P pathway, the diacylglycerol is then acylated by diacylglycerol acyltransferase (DGAT) to form a triacylglycerol. nih.gov

This pathway efficiently re-esterifies the products of fat digestion for transport in chylomicrons. nih.gov

Enzymes Catalyzing Acylation Steps (e.g., GPAT, AGPAT, DGAT)

The de novo synthesis of triacylglycerols, including this compound, primarily occurs via the glycerol-3-phosphate pathway, which takes place at the endoplasmic reticulum (ER). nih.govresearchgate.net This pathway involves three main enzymatic steps that progressively add fatty acyl chains to a glycerol-3-phosphate molecule.

Glycerol-3-phosphate Acyltransferase (GPAT): This enzyme catalyzes the first and often rate-limiting step in TAG synthesis. researchgate.netaocs.org GPAT facilitates the esterification of a fatty acyl-CoA, in this case, butyryl-CoA, to the sn-1 position of glycerol-3-phosphate. aocs.orgmdpi.com This reaction forms lysophosphatidic acid (LPA). researchgate.net There are four known isoforms of GPAT in mammals, with two located in the ER and two in the mitochondria. aocs.org

1-acylglycerol-3-phosphate Acyltransferase (AGPAT): Following the initial acylation, AGPAT (also known as lysophosphatidic acid acyltransferase or LPAAT) catalyzes the second step. aocs.org It adds a second fatty acyl-CoA molecule to the sn-2 position of lysophosphatidic acid, producing phosphatidic acid (PA). researchgate.netaocs.org Similar to GPAT, the AGPAT family consists of multiple isoforms with varying tissue distribution and substrate specificities. aocs.orgmdpi.com

Diacylglycerol Acyltransferase (DGAT): Phosphatidic acid is first dephosphorylated by phosphatidic acid phosphohydrolase (PAP) to form diacylglycerol (DAG). nih.gov The final and committed step in TAG synthesis is then catalyzed by DGAT. nih.gov This enzyme esterifies a third fatty acyl-CoA to the free hydroxyl group of DAG, forming a triacylglycerol. nih.gov For this compound, this would be the addition of a third butyryl-CoA to a dibutyrylglycerol molecule. There are two main DGAT enzymes, DGAT1 and DGAT2, which are both involved in this final reaction. wikipedia.org The resulting TAG can then be incorporated into lipid droplets for storage. nih.gov

Table 1: Key Enzymes in this compound Synthesis via the Glycerol-3-Phosphate Pathway

| Enzyme | Abbreviation | Substrate(s) | Product |

| Glycerol-3-phosphate Acyltransferase | GPAT | Glycerol-3-phosphate, Butyryl-CoA | 1-butyryl-lysophosphatidic acid |

| 1-acylglycerol-3-phosphate Acyltransferase | AGPAT | 1-butyryl-lysophosphatidic acid, Butyryl-CoA | 1,2-dibutyryl-phosphatidic acid |

| Phosphatidic Acid Phosphohydrolase | PAP | 1,2-dibutyryl-phosphatidic acid | 1,2-dibutyrylglycerol (DAG) |

| Diacylglycerol Acyltransferase | DGAT | 1,2-dibutyrylglycerol, Butyryl-CoA | This compound (TAG) |

Catabolism and Fatty Acid Release Mechanisms

The breakdown of this compound is a critical process for releasing the stored butyrate (B1204436), allowing it to be utilized by the body. This catabolic process is primarily achieved through enzymatic hydrolysis. thepoultrysite.comnih.gov

Lipolysis and Short-Chain Fatty Acid Generation

Lipolysis is the metabolic process of hydrolyzing stored triacylglycerols into free fatty acids and glycerol. nih.gov In the case of this compound, this process is initiated by lipases, which are enzymes that cleave the ester bonds linking the butyrate molecules to the glycerol backbone. thepoultrysite.comnih.gov This enzymatic action results in the release of three short-chain fatty acid molecules (butyrate) and one molecule of glycerol. researchgate.netnih.gov

The process occurs in a stepwise manner, with different lipases potentially involved. Adipose triglyceride lipase (ATGL) typically initiates the hydrolysis of TAGs to DAGs, followed by hormone-sensitive lipase (HSL) which hydrolyzes DAGs to monoacylglycerols (MAGs). nih.gov Finally, monoacylglycerol lipase (MGL) completes the process by breaking down MAGs into glycerol and the final fatty acid. nih.gov The released butyrate, being a short-chain fatty acid, can then be absorbed and transported for use in various cellular systems. nih.gov

Butyrate Metabolism in Cellular Systems

Once released, butyrate serves as a significant molecule in cellular metabolism, particularly within the epithelial cells of the colon (colonocytes). thepoultrysite.comnih.gov Its metabolic fate is largely dependent on the cell's differentiation state and metabolic needs. nih.gov

In differentiated, healthy colonocytes, butyrate is the preferred energy source. nih.govmdpi.com Upon entering the cell, it is rapidly converted into butyryl-CoA, which then undergoes β-oxidation within the mitochondria to produce acetyl-CoA. mdpi.com This acetyl-CoA subsequently enters the tricarboxylic acid (TCA) cycle, generating ATP to fuel cellular activities. nih.govmdpi.com

However, in undifferentiated cells, such as colon cancer cells, there is a metabolic shift towards aerobic glycolysis (the Warburg effect), leading to a reduced capacity for butyrate oxidation. plos.orgoncotarget.com In these cells, unmetabolized butyrate can accumulate in the nucleus, where it functions as a histone deacetylase (HDAC) inhibitor. nih.govoncotarget.com This inhibition leads to the hyperacetylation of histones, altering chromatin structure and gene expression, which can halt the cell cycle and induce apoptosis. nih.govoncotarget.com This differential effect on normal versus cancerous cells is often referred to as the "butyrate paradox". nih.gov

Table 2: Comparison of Butyrate Metabolism in Cellular Systems

| Feature | Differentiated Colonocytes | Undifferentiated/Cancerous Colonocytes |

| Primary Energy Source | Butyrate | Glucose (Glycolysis) |

| Butyrate Fate | Rapidly undergoes β-oxidation in mitochondria. nih.govmdpi.com | Accumulates in the nucleus. plos.org |

| Primary Metabolic Effect | Production of ATP via TCA cycle. mdpi.com | Inhibition of histone deacetylases (HDACs). nih.govoncotarget.com |

| Cellular Outcome | Energy for normal cell function. | Halting of cell cycle, induction of apoptosis. oncotarget.com |

Interplay with Lipid Droplet Formation and Dynamics (mechanistic, not disease-focused)

This compound, as a neutral lipid, is integral to the formation and dynamics of lipid droplets (LDs), which are highly dynamic organelles responsible for lipid storage and homeostasis. wikipedia.orgnih.gov

The biogenesis of LDs begins at the endoplasmic reticulum (ER). wikipedia.orgresearchgate.net Enzymes involved in TAG synthesis, such as DGAT, are located in the ER membrane. creative-proteomics.com The synthesized neutral lipids, like this compound, accumulate between the two leaflets of the ER's phospholipid bilayer. wikipedia.org This accumulation forms a lens-like structure within the membrane. nih.gov

As more neutral lipids are synthesized and aggregate, this lens expands, causing the membrane to bud out towards the cytosol. nih.govresearchgate.net This budding process results in the formation of a nascent lipid droplet, which consists of a hydrophobic core of neutral lipids enclosed by a phospholipid monolayer derived from the cytosolic leaflet of the ER membrane. wikipedia.orgnih.gov

Lipid droplets are not static; they are in a constant state of flux, growing through the continued synthesis and incorporation of TAGs and shrinking through lipolysis, where lipases break down the stored TAGs to release fatty acids when the cell requires energy. nih.govnih.gov The size and number of lipid droplets within a cell are therefore tightly regulated to reflect its metabolic state, with periods of nutrient surplus leading to LD expansion and periods of starvation leading to their consumption. nih.gov

Advanced Analytical Methodologies for Tributyrylglycerol Research

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental analytical tool used to separate, identify, and quantify components within a mixture. wikipedia.org For a compound like tributyrylglycerol, both gas and liquid chromatography platforms offer distinct advantages for its analysis. These techniques work by passing a sample mixture dissolved in a "mobile phase" through a "stationary phase." wikipedia.org The differential interactions of individual components with the stationary phase lead to their separation, which can then be detected and quantified. wikipedia.org

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. ufl.edu In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). ufl.edu Separation is achieved based on the compounds' different interactions with the stationary phase coating the column. ufl.edu For lipids like this compound, high-temperature GC is often required. aocs.org

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used and robust method for quantifying organic compounds. measurlabs.comscioninstruments.com The FID is the most common detector used in GC for this purpose. scioninstruments.com

Principle of Operation: After components are separated in the GC column, they enter the FID's combustion chamber. scioninstruments.com Here, they are burned in a hydrogen-air flame, a process that generates ions and electrons. scioninstruments.com These charged particles create an electrical current at a collector electrode, which is then amplified and measured. scioninstruments.com The resulting signal is proportional to the concentration of the carbon-containing compounds being analyzed. scioninstruments.com

Research Findings: GC-FID is highly effective for the quantitative analysis of triacylglycerols (TAGs). aocs.orgnih.gov The flame-ionization detector offers a linear response over a wide range of chain lengths, which is advantageous for lipid analysis. aocs.org However, for precise quantification of individual TAG molecular species, the use of correction factors is essential. nih.gov Studies have shown that the response of the FID can vary depending on the TAG's total acyl carbon number and its degree of unsaturation. nih.gov By determining the correction factors for various TAG standards against an internal standard, researchers can achieve accurate quantification of TAGs in fats and oils. nih.gov This method is considered successful for quantifying TAG molecular species in natural fats and oils. nih.gov

| Aspect | Description | Reference |

|---|---|---|

| Principle | Separated compounds are combusted in a hydrogen-air flame, producing a measurable ion current proportional to the amount of analyte. | scioninstruments.com |

| Application | Primarily used for the precise quantification of volatile and semi-volatile organic compounds. | ufl.edumeasurlabs.com |

| Advantage for TAGs | The detector provides a robust and linear response across a wide range of fatty acid chain lengths. | aocs.org |

| Requirement for Accuracy | Use of correction factors against an internal standard is necessary to account for variations in detector response between different triacylglycerol molecules. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of GC with the detection power of mass spectrometry (MS). agri.edu.trtechnologynetworks.com This combination is a powerful tool for both the quantitative and structural analysis of lipids. nih.gov

Principle of Operation: As in GC-FID, the GC separates the chemical components of a sample mixture. technologynetworks.com These separated components then enter the mass spectrometer, which acts as the detector. scioninstruments.com The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge (m/z) ratio. technologynetworks.comscioninstruments.com This process provides detailed information that can be used to determine the molecular weight and elucidate the chemical structure of the compound. technologynetworks.com The output is three-dimensional, providing a chromatogram for quantification and a mass spectrum for identification. technologynetworks.com

Research Findings: GC-MS is invaluable for the structural analysis of fatty acids and their derivatives. ifremer.fr While standard GC can determine the presence and quantity of a compound, it cannot be used alone to identify unknown substances; this is where coupling to MS is critical. technologynetworks.com For lipids, which are typically not volatile, a derivatization step such as transmethylation or trimethylsilylation is often required to make them suitable for GC analysis. nih.gov In the food industry, GC-MS is used to analyze fatty acid composition. scioninstruments.com The technique is highly sensitive, capable of detecting compounds at very low concentrations, making it suitable for identifying contaminants or trace components in a sample. scioninstruments.com

| Feature | Description | Reference |

|---|---|---|

| Hyphenated Technique | Combines GC for separation with MS for detection and identification. | technologynetworks.com |

| Primary Use | Structural elucidation, identification of unknown compounds, and determination of molecular weight. | agri.edu.trtechnologynetworks.com |

| Sample Preparation | Non-volatile lipids often require derivatization (e.g., transmethylation) to become volatile for GC analysis. | nih.gov |

| Data Output | Provides both a chromatogram (retention time vs. intensity) and a mass spectrum (mass-to-charge ratio vs. intensity) for each component. | technologynetworks.com |

GC with Flame Ionization Detection (GC-FID) for Quantification

Liquid Chromatography (LC) Approaches

Liquid chromatography is a technique used to separate, identify, and quantify components in a liquid sample. wikipedia.org It utilizes a liquid mobile phase to move the sample through a column packed with a solid stationary phase. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is an advanced form of liquid chromatography that uses high pressure to force the mobile phase through the column, leading to more efficient separations. wikipedia.org It is one of the most effective methods for separating triglycerides based on the combined chain lengths of their fatty acyl groups and their total number of double bonds. dss.go.th

Research Findings: Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods are used for the analysis of triacylglycerols, including structured lipids containing butyryl residues like this compound. researchgate.netresearchgate.net

Normal-Phase HPLC (NP-HPLC): This method separates analytes based on their polarity, using a polar stationary phase (like silica) and a non-polar mobile phase. wikipedia.org NP-HPLC has been shown to fully resolve structured TAG isomers containing butyryl (C4) and long-chain fatty acyl residues. researchgate.netresearchgate.net

Reversed-Phase HPLC (RP-HPLC): This is the more common mode, where a non-polar stationary phase (like octadecylsilane, ODS) is used with a polar mobile phase. aocs.org RP-HPLC separates triglycerides based on their partition number (PN), which relates to the total carbon number and degree of unsaturation. dss.go.th The best separations have been achieved using ODS stationary phases. dss.go.th To analyze complex mixtures of triglycerides with a wide range of PN values, researchers have used multiple columns connected in series and mobile phase gradients (e.g., varying the ratio of acetone (B3395972) in acetonitrile). dss.go.th

Detectors such as evaporative light-scattering detectors (ELSD) and mass spectrometers can be coupled with HPLC for the analysis of these separated lipids. researchgate.netresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC designed to provide faster analyses, higher resolution, and greater sensitivity. phenomenex.com It achieves this by using columns packed with much smaller stationary phase particles (typically under 2 micrometers) and operating at significantly higher pressures (up to 15,000 psi) than conventional HPLC systems. phenomenex.com

Research Findings: The primary advantage of UHPLC over HPLC is its superior separation efficiency and resolution, which stems from the use of smaller particles. phenomenex.comeag.com This allows for the use of shorter columns for faster analysis or longer columns for extremely high-resolution separations of complex samples. sigmaaldrich.com For complex mixtures with many closely related compounds, UHPLC's higher resolution is a significant benefit. phenomenex.com The technique leads to narrower peaks, which improves the signal-to-noise ratio and thus enhances sensitivity, allowing for the detection of lower concentration analytes. phenomenex.comamericanpharmaceuticalreview.com While specific detailed studies on this compound using UHPLC are emerging, the principles demonstrate its suitability for providing enhanced resolution in the analysis of triacylglycerol species. aocs.org The improved performance of UHPLC makes it an ideal chromatographic technique for advanced applications where high resolution and precise quantification are critical. phenomenex.comamericanpharmaceuticalreview.com

| Feature | HPLC | UHPLC | Reference |

|---|---|---|---|

| Particle Size | Typically 3–5 µm | Typically < 2 µm | phenomenex.comeag.com |

| Operating Pressure | Moderate (up to 6,000 psi) | High (up to 15,000 psi) | phenomenex.com |

| Resolution | Standard | Higher resolution and efficiency | phenomenex.com |

| Analysis Time | Standard | Faster run times | phenomenex.com |

| Sensitivity | Standard | Enhanced sensitivity due to narrower peaks | phenomenex.comamericanpharmaceuticalreview.com |

Supercritical Fluid Chromatography (SFC) in this compound Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of triglycerides like this compound. labioscientific.commdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, offering properties of both a liquid and a gas. labioscientific.com This unique state allows for high efficiency and fast analysis times due to the low viscosity and high diffusivity of the supercritical fluid. labioscientific.com

One of the key advantages of SFC in lipid analysis is its ability to separate a wide range of compounds, from non-polar to polar, making it suitable for complex matrices. labioscientific.commdpi.com For the analysis of triacylglycerols (TAGs), SFC has shown superior performance compared to traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). shimadzu.com The technique operates at lower temperatures than GC, which is crucial for preventing the thermal degradation of sensitive compounds. labioscientific.com

In SFC analysis of TAGs, organic solvents, referred to as "modifiers," are often added to the mobile phase to adjust retention times and improve selectivity. shimadzu.com The separation is further managed by controlling parameters such as back pressure and column oven temperature. shimadzu.com SFC can be coupled with various detectors, including mass spectrometry (MS), which enhances the sensitivity and specificity of the analysis, allowing for the detection of trace components. labioscientific.commdpi.com This coupling, often as SFC/MS/MS, has been successfully used to analyze various TAG species in natural oils. shimadzu.com Method scouting software can be employed to optimize analytical conditions by systematically investigating different parameters like oven temperature, modifier concentration, and back pressure settings. shimadzu.com

Mass Spectrometry (MS)-Based Lipidomics

Mass spectrometry (MS)-based lipidomics is a cornerstone in the study of lipids, providing extensive qualitative and quantitative information. mdpi.comnih.gov This approach is instrumental in characterizing the lipidome, which encompasses the entire spectrum of lipids in a biological system. nih.govcreative-proteomics.com

Tandem Mass Spectrometry (MS/MS and MS³) for Structural Elucidation

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for the structural elucidation of complex molecules like this compound. labmanager.comnationalmaglab.org In MS/MS, precursor ions of a specific mass-to-charge ratio are selected, fragmented, and the resulting product ions are analyzed to reveal the molecule's structure. nationalmaglab.org This method is essential for identifying isobaric compounds, which have the same nominal mass but different structures. labmanager.com

High-energy collisional activation tandem mass spectrometry can provide a complete structural elucidation of triacylglycerols. nih.gov For instance, fragment ions produced from electrospray ionization (ESI)-generated [M+NH4]+ and [M+Na]+ ions can reveal the carbon number, degree of unsaturation, and the position of double bonds on the acyl groups. nih.gov While dissociation of [M+NH4]+ ions provides information on the acyl groups, it does not reveal their position on the glycerol (B35011) backbone. nih.gov Conversely, the fragmentation of [M+Na]+ ions yields highly informative patterns that allow for the determination of the positions of the acyl groups. nih.gov

Further fragmentation of product ions in a subsequent stage, known as MS³, can provide even more detailed structural information. nih.gov This technique has been utilized in hybrid methods combining multiple reaction monitoring (MRM) and MS³ experiments for the comprehensive profiling of TAGs. nih.gov Such approaches allow for the screening of thousands of TAG species in a fully automated fashion. nih.gov

Ionization Techniques (e.g., Electrospray Ionization (ESI), Electron Ionization (EI))

The choice of ionization technique is critical in mass spectrometry as it influences the type and quality of data obtained.

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for analyzing large, non-volatile, and fragile biomolecules like triglycerides. aocs.orgcreative-proteomics.com ESI generates ions by applying a high voltage to a liquid to create an aerosol. creative-proteomics.com This process minimizes fragmentation, preserving the molecular ion and allowing for the determination of molecular weight. creative-proteomics.com ESI can produce multiply charged ions, which extends the mass range of the analyzer. creative-proteomics.com In the context of triacylglycerol analysis, ESI mass spectra often show signals for adduct ions such as [M+NH4]+ and [M+K]+. nih.gov The formation of these adducts can be influenced by the solvents used in the mobile phase. aocs.org

Electron Ionization (EI) , in contrast, is a "hard" ionization method that uses high-energy electrons (typically 70 eV) to bombard analyte molecules. scioninstruments.com This high energy leads to extensive fragmentation, creating a detailed fragmentation pattern that is highly reproducible and useful for structural identification by matching against spectral libraries. scioninstruments.comshimadzu.com EI is considered a universal method for compounds suitable for GC analysis and is ideal for small, volatile, and thermally stable compounds. scioninstruments.comcreative-proteomics.com However, the extensive fragmentation can sometimes obscure the molecular ion, making it difficult to determine the molecular weight. scioninstruments.com

| Ionization Technique | Principle | Fragmentation | Best For |

| Electrospray Ionization (ESI) | High voltage applied to a liquid to create an aerosol, generating ions with minimal fragmentation. creative-proteomics.com | Soft ionization, minimal fragmentation. creative-proteomics.com | Large, non-volatile, fragile biomolecules like triglycerides. aocs.orgcreative-proteomics.com |

| Electron Ionization (EI) | High-energy electrons bombard analyte molecules, causing ionization and extensive fragmentation. scioninstruments.com | Hard ionization, extensive and reproducible fragmentation. scioninstruments.comshimadzu.com | Small, volatile, and thermally stable compounds; structural identification via library matching. scioninstruments.comcreative-proteomics.com |

Quantitative Method Development in this compound Profiling

Accurate quantification of this compound is crucial for many research applications. Developing robust quantitative methods often involves creating calibration curves over a specific concentration range. For instance, a calibration curve for tributyrin (B1683025) has been developed using high-performance liquid chromatography with an ultraviolet detector (HPLC-UV). researchgate.net The linearity of this curve was established within a concentration range of 0.0025 - 0.0375 mM. researchgate.net

In mass spectrometry-based quantification, triple quadrupole (QqQ) and quadrupole/linear ion trap (QLIT) instruments are frequently used in multiple reaction monitoring (MRM) mode for targeted analysis. lcms.cz For more comprehensive quantitative profiling, methods like the TriP-MS3, which combines MRM and MS³, have demonstrated excellent reproducibility and linearity. nih.gov The accuracy of such semi-quantitative methods can be validated by comparison with established techniques like reverse-phase liquid chromatography-mass spectrometry (RPLC-MS). nih.gov

Shotgun Lipidomics for Comprehensive Analysis

Shotgun lipidomics is a powerful, high-throughput approach for the global analysis of lipids directly from a biological extract without prior chromatographic separation. cromlab-instruments.esaocs.orgadvion.com This method relies on direct infusion of the sample into the mass spectrometer. aocs.orgnih.gov A key advantage of shotgun lipidomics is that the concentration of the lipid solution remains constant during the analysis, allowing for an extended time to perform various MS experiments, such as precursor ion scans and neutral loss scans, for detailed identification and quantification. aocs.org

This technique strategically reduces the complexity of the sample either during sample preparation or through in-source separation and selective ionization. nih.gov High-resolution mass spectrometers, like the quadrupole-time-of-flight (Q-ToF), are often used in shotgun lipidomics. aocs.orgnih.gov By acquiring product ion spectra for each molecular ion, it is possible to extract precursor and neutral loss scans to identify individual lipid species. aocs.org

Shotgun lipidomics has been successfully applied to the analysis of triacylglycerols in various biological samples. nih.gov While it is a high-throughput method, it has limitations, including potential ambiguity in identifying isobaric lipid molecules and matrix effects. nih.gov

Spectroscopic Characterization Techniques

In addition to mass spectrometry, various spectroscopic techniques are employed for the characterization of triglycerides. nih.gov These methods provide complementary information about the structure and properties of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy has been used to examine the products of this compound hydrolysis. researchgate.net This technique can provide detailed information about the carbon skeleton of the molecule and its derivatives, such as diacylglycerols and monoacylglycerols. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. In the context of lipid analysis, it can provide information about the ester linkages and the hydrocarbon chains. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study electronic transitions within a molecule. mdpi.commtu.edu For triglycerides, this technique is often used in conjunction with chromatography for detection. researchgate.net

| Technique | Information Provided |

| ¹³C NMR Spectroscopy | Detailed information about the carbon skeleton and structural isomers. researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups, such as ester linkages and hydrocarbon chains. nist.gov |

| UV-Visible (UV-Vis) Spectroscopy | Detection based on electronic transitions, often used with chromatography. researchgate.netmdpi.commtu.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is a powerful non-destructive technique for elucidating the molecular structure of this compound and its reaction products. ajol.inforesearchgate.net ¹³C-NMR can be used to identify the products of lipase-catalyzed hydrolysis of this compound, such as 1,2-dibutyryl-sn-glycerol. dss.go.thresearchgate.net It allows for the determination of the acyl composition and the positional distribution of the fatty acid chains on the glycerol backbone. ajol.info The area under the peaks in an NMR spectrum is proportional to the number of nuclei in a specific chemical environment, enabling quantitative analysis of triacylglycerol content and metabolism. ajol.infonih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis (focus on method, not specific property values)

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are valuable for analyzing the functional groups present in this compound and other lipids.

Infrared (IR) Spectroscopy: Mid-IR spectroscopy provides a "fingerprint" of a molecule by detecting the fundamental vibrational modes of its functional groups. aocs.org For triacylglycerols like this compound, characteristic absorption bands can be observed, such as those corresponding to the C=O stretching of the ester groups and the C-H stretching of the aliphatic chains. researchgate.net Attenuated Total Reflectance (ATR)-FTIR is a common method that can be applied directly to the neat liquid sample without the need for solvents. aocs.org

Raman Spectroscopy: Raman spectroscopy is another non-destructive technique that provides detailed information about molecular structure and composition. wallonie.be It is particularly sensitive to the vibrations of the carbon-carbon backbone and can be used to study the structure of triacylglycerols. nih.gov Raman spectra can reveal information about the conformation and packing of the acyl chains. naro.go.jp Like IR spectroscopy, it can identify characteristic functional groups, and Fourier Transform Raman (FT-Raman) spectroscopy has proven to be a rapid and simple technique for oil analysis. nih.gov

Molecular and Cellular Mechanistic Investigations of Tributyrylglycerol

Enzyme-Substrate Interaction Studies

The enzymatic hydrolysis of tributyrylglycerol, often used as a model substrate, provides fundamental insights into enzyme kinetics and interfacial catalysis. Lipases, the primary enzymes responsible for this process, exhibit unique behaviors at the interface between aqueous and lipid phases.

The interaction between lipases and this compound is a dynamic process involving significant conformational changes in the enzyme. Most lipases possess a "lid" or "flap," a helical structure that covers the hydrophobic active site. researchgate.net In an aqueous environment, this lid remains closed. mdpi.com However, upon encountering a lipid-water interface, such as that formed by this compound, the lid undergoes a conformational change, opening to expose the active site. researchgate.netcore.ac.uk This phenomenon, known as interfacial activation, is a hallmark of lipase (B570770) activity and dramatically increases the enzyme's catalytic efficiency. scialert.net

Molecular dynamics simulations have revealed the high plasticity of this lid, suggesting it plays a role in anchoring the enzyme to the lipid aggregate. researchgate.net The binding of the substrate to the active site is a crucial step, and the conformation of the active site is vital for catalysis. plos.org Studies on lipase mutants have shown that rigidity in the active site can, in some cases, correlate with increased activity, challenging the notion that flexibility is always paramount for enzymatic function. plos.org The binding of the substrate can induce a strain in its conformation, moving it towards the transition state and lowering the energy required for the reaction to proceed. funaab.edu.ng

The kinetics of this compound hydrolysis by lipase can be described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration. researchgate.nettaylors.edu.my The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters in this model. For hepatic triacylglycerol lipase, the Km for this compound was found to be 0.12 mM. nih.gov

Table 1: Kinetic Parameters for Hepatic Triacylglycerol Lipase

| Substrate | Km (mM) | Vmax (µmol/mg protein per h) |

| This compound | 0.12 | 17.9 |

| Triolein (B1671897) | 2.5 | 76 |

| Data sourced from a study on human post-heparin plasma. nih.gov |

The interface between the aqueous phase containing the lipase and the lipid phase of this compound is critical for the enzyme's activity. taylors.edu.my The rate of hydrolysis is directly influenced by the interfacial area available for the enzyme to bind. Emulsification of this compound significantly increases this interfacial area, leading to a sharp rise in lipase activity. core.ac.ukresearchgate.net

The presence of other lipids or emulsifying agents can modulate the hydrolysis of this compound. For instance, the addition of triolein or dipalmitoylphosphatidylcholine vesicles has been shown to enhance the rate of this compound hydrolysis by hepatic triacylglycerol lipase. nih.gov This enhancement is primarily due to an increase in the Vmax of the enzyme, suggesting that binding to a lipid interface induces a conformational change that improves its catalytic efficiency. nih.gov It is proposed that hepatic triacylglycerol lipase possesses a catalytic site for esterase activity and a separate site for recognizing the lipid interface. nih.gov

The quality and nature of the interface play a significant role. ub.edu Immobilizing lipases on different supports can alter the apparent rate constants of this compound hydrolysis, likely due to diffusional effects and the aquaphilicity of the support material. nih.gov

Substrate Binding and Active Site Conformational Dynamics

Cellular Response Mechanisms in In Vitro Systems

The hydrolysis of this compound and the subsequent release and uptake of butyrate (B1204436) trigger a cascade of cellular responses, particularly concerning lipid metabolism and homeostasis.

Goat mammary epithelial cells (GMECs) serve as a valuable in vitro model for studying lipid metabolism in the context of milk fat synthesis. nih.govsemanticscholar.orgnih.govigbzpan.pl Lipoprotein lipase (LPL) plays a crucial role in the hydrolysis of triglycerides, providing fatty acids for milk fat production. semanticscholar.org Studies have shown that LPL is highly expressed in the mammary gland during lactation. semanticscholar.org

The hydrolysis of triglycerides, including this compound, is the initial step in providing fatty acid precursors. Adipose triglyceride lipase (ATGL) is another key enzyme that catalyzes the first step of lipolysis, breaking down triglycerides into diacylglycerol and free fatty acids. nih.gov Knockdown of the ATGL gene in GMECs leads to a significant increase in intracellular lipid droplet accumulation and triglyceride concentration, highlighting its importance in lipid turnover. nih.gov

Mycoplasma agalactiae infection in GMECs has been shown to significantly affect pathways related to fatty acid metabolism, indicating a link between immune response and lipid processing in these cells. igbzpan.pl

Following the hydrolysis of this compound, butyrate is released. The uptake of this short-chain fatty acid (SCFA) by cells is a complex process involving both passive diffusion and carrier-mediated transport. researchgate.netresearchgate.net While undissociated butyric acid can passively diffuse across the cell membrane, this is considered less physiologically relevant due to its rapid dissociation at cellular pH. researchgate.net

The primary mechanisms for butyrate uptake are active transport systems. researchgate.net Monocarboxylate transporters (MCTs), particularly MCT1, and sodium-coupled monocarboxylate transporters (SMCT1) are key players in this process. researchgate.netphysiology.org These transporters mediate the uptake of butyrate anions into the cell. Studies in Caco-2 cells, a human colon adenocarcinoma cell line, have demonstrated that butyrate transport exhibits saturation kinetics, is enhanced by a low extracellular pH, and is independent of sodium, which is characteristic of MCT-mediated transport. physiology.org In some colon cancer cells, two distinct carrier-mediated systems have been identified: a low-affinity, high-capacity anion exchanger and a high-affinity, low-capacity proton-monocarboxylate co-transporter. portlandpress.com

Once inside the cell, butyrate can be utilized for various metabolic processes. In colonocytes, it serves as a primary energy source, undergoing mitochondrial β-oxidation to produce ATP. researchgate.netfrontiersin.org

Table 2: Major Butyrate Transporters and Their Characteristics

| Transporter | Transport Mechanism | Key Features | Cell Type Examples |

| MCT1 | Proton-coupled monocarboxylate transport | High-affinity, low-capacity; Na+-independent | Caco-2, BCS-TC2 |

| SMCT1 | Sodium-coupled monocarboxylate transport | Active transport | Intestinal epithelial cells |

| Anion Exchanger | Butyrate/bicarbonate antiport | Low-affinity, high-capacity | BCS-TC2 |

| Data compiled from various studies on SCFA transport. researchgate.netphysiology.orgportlandpress.com |

The influx of butyrate from this compound hydrolysis can significantly influence intracellular lipid homeostasis. Lipid homeostasis involves the regulation of lipid synthesis, storage in lipid droplets, and degradation. frontiersin.orgfrontiersin.org

In broiler chickens, dietary supplementation with this compound led to an increase in the number of lipid droplets in the liver. nih.govnih.gov This was accompanied by the upregulation of genes involved in fatty acid metabolism and lipid accumulation, such as peroxisome proliferator-activated receptor alpha (PPARα), peroxisome proliferator-activated receptor gamma (PPARγ), fatty acid synthase (FAS), and adipose triglyceride lipase (ATGL). nih.govnih.gov This suggests that this compound promotes fat synthesis and deposition. nih.govnih.gov

Conversely, in spotted seabass, dietary tributyrin (B1683025) was found to reduce hepatic lipid deposition, with smaller lipid droplets observed in the liver. frontiersin.org This highlights that the effects of this compound on lipid storage can be species- and context-dependent.

At a mechanistic level, butyrate, as a histone deacetylase (HDAC) inhibitor, can modulate gene expression related to lipid metabolism. frontiersin.org The regulation of enzymes like ATGL is crucial for controlling the breakdown of stored triglycerides and the release of fatty acids. nih.gov The balance between lipid synthesis, esterification into triglycerides for storage in lipid droplets, and lipolysis is tightly controlled to maintain cellular energy balance and prevent lipotoxicity. frontiersin.org

Gene Expression Regulation Related to Lipid Metabolism (in non-human cellular contexts)

The primary mechanism by which this compound, via its metabolite butyrate, regulates gene expression is through the inhibition of histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate maintains a state of histone hyperacetylation, which relaxes the chromatin structure and generally allows for increased gene transcription. nih.gov

This epigenetic modification can influence the expression of key transcription factors that govern lipid metabolism. Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that act as lipid sensors and are central regulators of fatty acid metabolism. nih.govraybiotech.com Fatty acids and their derivatives can act as ligands for PPARs. nih.gov PPARα, highly expressed in the liver, is a key player in fatty acid catabolism, while PPARγ is a critical regulator of adipocyte differentiation and lipid storage. nih.govmdpi.com The activation of PPARs leads to the transcription of a wide array of target genes involved in fatty acid transport, oxidation, and storage. reactome.org While direct studies on this compound are limited, its delivery of butyrate provides a substrate that can influence these pathways. Butyrate's role as an HDAC inhibitor can create a transcriptional environment permissive for the activity of factors like PPARs, thereby modulating the expression of genes crucial for lipid homeostasis in various non-human cellular models. nih.govnih.gov

Mechanistic Studies in Preclinical Animal Models

Preclinical studies using animal models have been instrumental in elucidating the physiological effects of this compound, independent of clinical outcomes. These investigations focus on its interaction with the gut microbiome and its influence on host metabolic signaling pathways.

Modulation of Gut Microbiota Composition and Activity

This compound administration has been shown to significantly modulate the composition and structure of the gut microbiota, particularly in models of dysbiosis. In a study involving antibiotic-treated mice, this compound (tributyrin) supplementation helped restore the microbial balance. plos.org The intervention led to an increase in the alpha diversity (a measure of species richness and evenness) of the intestinal flora. plos.org